molecular formula C11H11N3O B1439191 4-(3-Methoxyphenyl)pyrimidin-2-amine CAS No. 1158235-36-9

4-(3-Methoxyphenyl)pyrimidin-2-amine

Cat. No. B1439191
M. Wt: 201.22 g/mol
InChI Key: ZLLWVWJXTPKEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

A series of 4-(3-Methoxyphenyl)pyrimidin-2-amine derivatives were designed, synthesized, and evaluated for their anticancer activities . These compounds were found to exhibit moderate to high antiproliferative activity in comparison to the standard drug cisplatin .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anticancer activities were evaluated. The most active compound was found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and cause cell apoptosis in the MCF-7 cell line .

Results or Outcomes

The most active compound, 5i, was found to have IC50 values of 3.77±0.36 and 3.83±0.26 µM on MCF-7 and HepG2 cancer cell lines, respectively .

Anti-inflammatory Activities

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

Pyrimidines, including 4-(3-Methoxyphenyl)pyrimidin-2-amine, have been found to display a range of pharmacological effects, including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antioxidant Activities

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Pyrimidines, including 4-(3-Methoxyphenyl)pyrimidin-2-amine, have been found to display a range of pharmacological effects, including antioxidant effects .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antiviral Activities

Specific Scientific Field

This application is in the field of Virology and Pharmacology .

Summary of the Application

Pyrimidines, including 4-(3-Methoxyphenyl)pyrimidin-2-amine, have been found to display a range of pharmacological effects, including antiviral effects .

Methods of Application or Experimental Procedures

The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Antimicrobial Activities

Specific Scientific Field

This application is in the field of Microbiology and Pharmacology .

Summary of the Application

Pyrimidines, including 4-(3-Methoxyphenyl)pyrimidin-2-amine, have been found to display a range of pharmacological effects, including antimicrobial effects .

Methods of Application or Experimental Procedures

The antimicrobial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .

Antituberculosis Activities

Specific Scientific Field

This application is in the field of Microbiology and Pharmacology .

Summary of the Application

Pyrimidines, including 4-(3-Methoxyphenyl)pyrimidin-2-amine, have been found to display a range of pharmacological effects, including antituberculosis effects .

Methods of Application or Experimental Procedures

The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .

properties

IUPAC Name

4-(3-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWVWJXTPKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656537
Record name 4-(3-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)pyrimidin-2-amine

CAS RN

1158235-36-9
Record name 4-(3-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxyphenyl)pyrimidin-2-amine

Citations

For This Compound
2
Citations
BRM Hussein, A Khodairy - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
N‐[4‐(3‐Methoxyphenyl)pyrimidin‐2‐yl]cyanamide (1) was reacted with morpholine and respective binuclephilic reagents namely: ethylenediamine, o‐phenylenediamine, o‐…
Number of citations: 2 onlinelibrary.wiley.com
J Xu, H Li, X Wang, J Huang, S Li, C Liu, R Dong… - European Journal of …, 2020 - Elsevier
Specific inhibition of CDK9 is considered a promising strategy for developing effective anticancer therapeutics. However, most of the reported CDK9 inhibitors are still at an early stage …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.